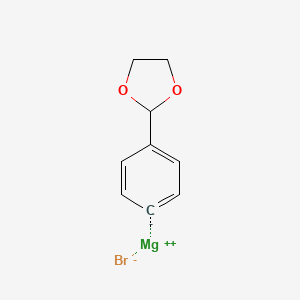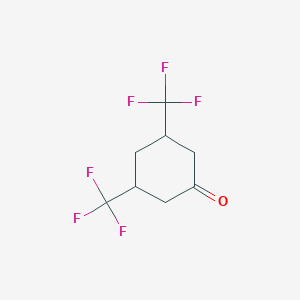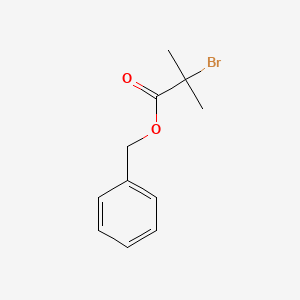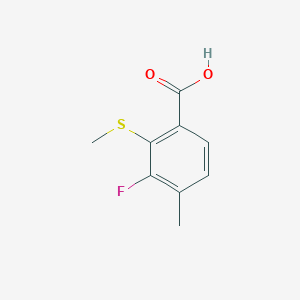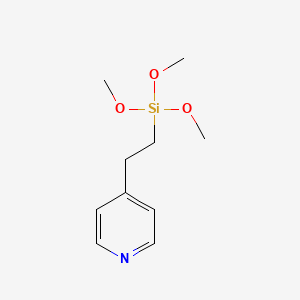
2-(4-Pyridylethyl)trimethoxysilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridylethyl)trimethoxysilane (2-(4-PETMS) is an organosilicon compound used in various scientific research applications. It is a colorless, volatile liquid with a pleasant odor. It is a member of the family of compounds known as organosilanes, which are compounds containing silicon and organic groups. 2-(4-PETMS) is used in a variety of research applications, such as synthesis, biochemistry, and physiology.
科学的研究の応用
2-(4-PETMS) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a model compound in physiology. It is also used in the synthesis of polymers, in the study of enzyme-catalyzed reactions, and in the study of chemical reactions in general.
作用機序
2-(4-PETMS) acts as a catalyst in biochemistry and physiology. It is believed to facilitate the formation of covalent bonds between molecules, which can then be used to catalyze reactions. This process is known as catalysis, and is essential for the proper functioning of many biochemical processes.
Biochemical and Physiological Effects
2-(4-PETMS) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzyme-catalyzed reactions, and to increase the efficiency of metabolic processes. It has also been shown to increase the activity of certain enzymes, and to modulate the activity of certain hormones.
実験室実験の利点と制限
2-(4-PETMS) has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. On the other hand, it is volatile and can easily evaporate, and it is also slightly flammable.
将来の方向性
The future directions for the use of 2-(4-PETMS) are numerous. It could be used in the synthesis of new polymers and other materials, as well as in the development of new catalysts for biochemistry and physiology. It could also be used in the study of enzyme-catalyzed reactions, and in the development of new drugs and treatments. Additionally, it could be used in the study of chemical reactions in general, and in the development of new analytical techniques. Finally, it could be used in the study of the physiological effects of environmental pollutants, and in the development of new environmental monitoring techniques.
合成法
2-(4-PETMS) is synthesized by a reaction between 4-pyridineethanol and trimethoxysilane. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in an aqueous solution. The reaction yields 2-(4-PETMS) and the by-product 4-pyridineethanol.
特性
IUPAC Name |
trimethoxy(2-pyridin-4-ylethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWZDPPVTXQKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=NC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502645 |
Source


|
| Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethoxysilyl)ethyl]pyridine | |
CAS RN |
73324-70-6 |
Source


|
| Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

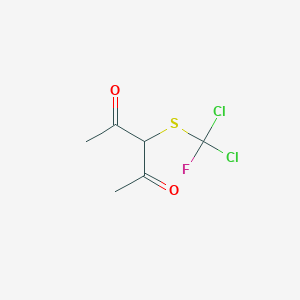


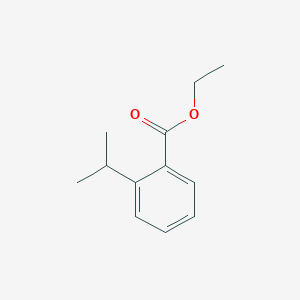
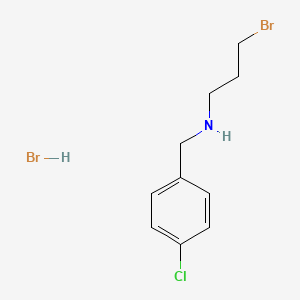
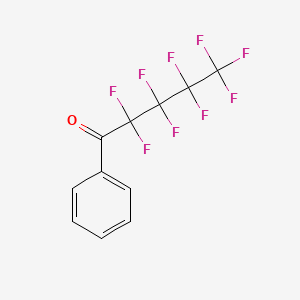
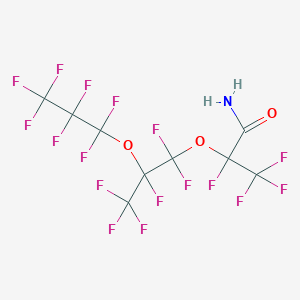
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

